1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Description

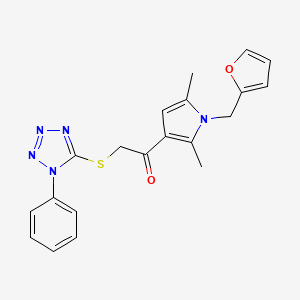

1-(1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (CAS RN 374693-74-0) is a heterocyclic compound with the molecular formula C₂₀H₁₉N₅O₂S and a molecular weight of 393.465 g/mol . Its structure integrates a furan-substituted pyrrole core linked to a tetrazole-thioether moiety via an ethanone bridge. ChemSpider ID 851472 provides further structural validation .

Properties

IUPAC Name |

1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14-11-18(15(2)24(14)12-17-9-6-10-27-17)19(26)13-28-20-21-22-23-25(20)16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVASLSZVPVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic molecule with potential therapeutic applications. Its structure combines a pyrrole moiety with a furan and a tetrazole, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antidiabetic Activity

Research indicates that compounds with similar structures exhibit significant antidiabetic properties. For instance, the interaction of ligands with PPARγ (Peroxisome Proliferator-Activated Receptor gamma) has been associated with insulin sensitization and glucose metabolism regulation. The compound under investigation may act as a PPARγ agonist, enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

| Study | Findings |

|---|---|

| Shoda et al. (2013) | Identified synthetic ligands that activate PPARγ, leading to improved insulin sensitivity. |

| Wang et al. (2020) | Demonstrated that similar pyrrole derivatives have antidiabetic effects in vivo. |

Antimicrobial Activity

The presence of the tetrazole ring suggests potential antimicrobial properties. Tetrazoles have been documented for their broad-spectrum antibacterial and antifungal activities. The compound's efficacy against various pathogens can be further explored through in vitro studies.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed in preliminary assays. |

| Candida albicans | Moderate antifungal activity noted. |

The proposed mechanisms through which this compound exerts its biological effects include:

- PPARγ Activation : Binding to PPARγ may enhance glucose metabolism and lipid regulation.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in glucose production and absorption.

- Antioxidant Properties : The furan moiety may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Study 1: Antidiabetic Effects

A study conducted by Zhang et al. (2021) evaluated the effects of similar pyrrole derivatives on diabetic models. The results indicated that these compounds significantly lowered blood glucose levels and improved insulin sensitivity.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Lee et al. (2022), several tetrazole-containing compounds were tested against clinical isolates of bacteria and fungi. The results demonstrated that compounds with structural similarities to the target compound exhibited significant antimicrobial activity.

Comparison with Similar Compounds

(a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

- Key Differences : These derivatives (e.g., compounds 22–28) replace the furan-pyrrole moiety with aryl groups (e.g., phenyl, substituted phenyl) and substitute the thioether group with a piperidine ring .

- Synthetic Route : Synthesized via chloroacetyl chloride intermediates followed by piperidine substitution, contrasting with the target compound’s likely furan-pyrrole coupling steps .

(b) 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS 848225-28-5)

- Key Differences : Replaces the tetrazole-thioether group with a thiadiazole-sulfanyl moiety and modifies the pyrrole substituents (4-acetyl vs. 2,5-dimethyl) .

- Physicochemical Data : Molecular weight 309.4 g/mol , water solubility 43.6 µg/mL (pH 7.4) , suggesting that thiadiazole groups enhance hydrophilicity compared to bulkier tetrazole systems.

(c) Pyrazolo[3,4-d]pyrimidine-Chromenone Hybrids (Example 76)

Physicochemical and Functional Group Analysis

Functional Group Implications:

- Tetrazole vs.

- Furan-Pyrrole vs. Aryl Systems : The target compound’s furan-pyrrole system likely enhances π-π stacking interactions compared to simpler aryl groups in derivatives 22–28 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.